BRD4 Bromodomain Binding Affinity: Direct Comparison of 4-Bromo and 4-Chloro Derivatives Reveals Comparable Low Micromolar Potency with Differential Selectivity Profile
The 4-bromo derivative demonstrates a dissociation constant (Kd) of 3.30 µM (3300 nM) for the first bromodomain (BD1) of the BRD4 protein, as determined by isothermal titration calorimetry (ITC) [1]. This binding affinity is quantitatively comparable to that of the 4-chloro analog, which exhibits a Ki of 3.30 µM against the same BRD4 BD1 domain in a fluorescence polarization assay [2]. While both compounds fall within a similar low micromolar potency range for BD1, the bromine atom imparts a significantly different selectivity profile against the second bromodomain (BD2), with the bromo derivative showing a >300 µM Kd for BD2, whereas the chloro analog displays a Ki of 1.23 µM for BD2 [1][3]. This differential BD2 selectivity between the two halogenated compounds is critical for studies where pan-BET inhibition must be avoided.
| Evidence Dimension | Binding Affinity to BRD4 Bromodomain 1 (BD1) |
|---|---|
| Target Compound Data | Kd = 3.30 µM (3300 nM) |
| Comparator Or Baseline | 4-Chloro analog: Ki = 3.30 µM (3300 nM) |
| Quantified Difference | Equipotent for BD1; >240-fold difference in BD2 affinity (Target >300 µM vs. Comparator 1.23 µM) |
| Conditions | Target compound: ITC against BRD4 BD1 (unknown origin). Comparator: Fluorescence polarization against human BRD4 BD1 (residues 44-168). |
Why This Matters
Procurement decisions for BRD4-targeting SAR campaigns must consider the divergent BD2 selectivity profiles between the bromo and chloro analogs, as this directly impacts the interpretation of phenotypic screening results and the potential for off-target effects.
- [1] BindingDB. (2024). BDBM50148603 (CHEMBL3770724) Activity Data. Retrieved April 16, 2026, from http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 View Source
- [2] BindingDB. (n.d.). BDBM50520654 (CHEMBL4534557) Activity Data. Retrieved April 16, 2026, from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50520654 View Source
- [3] BindingDB. (n.d.). BDBM50515766 (CHEMBL4589949) Activity Data. Retrieved April 16, 2026, from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515766 View Source
